molecular formula C23H23N3O3 B2571631 2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-(4-phenoxyphenyl)acetamide CAS No. 1251546-52-7

2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B2571631
CAS No.: 1251546-52-7
M. Wt: 389.455
InChI Key: KAOLPMSRLYWJKE-UHFFFAOYSA-N
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Description

2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-(4-phenoxyphenyl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Substitution Reactions:

    Acetamide Formation: The final step involves the acylation of the quinazolinone derivative with 4-phenoxyphenyl acetic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the phenoxyphenyl moiety.

    Reduction: Reduction reactions could target the oxo group, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenoxyphenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-(4-methoxyphenyl)acetamide
  • 2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-(4-chlorophenyl)acetamide

Uniqueness

The uniqueness of 2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-(4-phenoxyphenyl)acetamide lies in its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to its analogs.

Properties

IUPAC Name

2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-16-24-21-10-6-5-9-20(21)23(28)26(16)15-22(27)25-17-11-13-19(14-12-17)29-18-7-3-2-4-8-18/h2-4,7-8,11-14H,5-6,9-10,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOLPMSRLYWJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=O)N1CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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